

4-Chloro-2-methoxy-N-methylaniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methoxy-N-methylaniline

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Technical Guide: 4-Chloro-2-methoxy-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-methoxy-N-methylaniline**, a substituted aniline derivative with applications as a chemical intermediate in organic synthesis, particularly in the context of pharmaceutical research and development. This document details its chemical properties, outlines a representative synthetic protocol, and discusses its potential applications, with a focus on its role as a building block for bioactive molecules.

Core Compound Data

The fundamental properties of **4-Chloro-2-methoxy-N-methylaniline** are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and safety assessments.

Identifier	Value
Chemical Name	4-Chloro-2-methoxy-N-methylaniline
Synonym(s)	N-Methyl-4-chloro-2-methoxyaniline
CAS Number	35122-79-3
Molecular Formula	C ₈ H ₁₀ ClNO ^[1]
Molecular Weight	171.62 g/mol ^[1]
Purity (Typical)	≥96%

Physicochemical Properties

Computationally predicted and experimentally determined physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Property	Value
Topological Polar Surface Area (TPSA)	21.26 Å ²
logP (Octanol-Water Partition Coefficient)	2.39
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	1
Rotatable Bonds	2

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-Chloro-2-methoxy-N-methylaniline** is not extensively documented in publicly available literature, a reliable synthetic route can be devised based on standard organic chemistry methodologies for the N-methylation of anilines. The following protocol describes a representative procedure starting from the commercially available precursor, 4-Chloro-2-methoxyaniline.

Synthesis of 4-Chloro-2-methoxy-N-methylaniline via Reductive Amination

This two-step protocol involves the formation of an imine intermediate from 4-Chloro-2-methoxyaniline and formaldehyde, followed by in-situ reduction to the desired N-methylated product.

Materials:

- 4-Chloro-2-methoxyaniline
- Formaldehyde (37% aqueous solution)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxyaniline (1.0 equivalent) and dissolve it in methanol (approximately 0.2 M concentration).

- **Imine Formation:** Cool the solution to 0 °C using an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- **Reduction:** Cool the reaction mixture back to 0 °C. In small portions, carefully add sodium borohydride (1.5 equivalents) to the flask. Caution: Gas evolution (hydrogen) will occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the residue to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude **4-Chloro-2-methoxy-N-methylaniline** can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

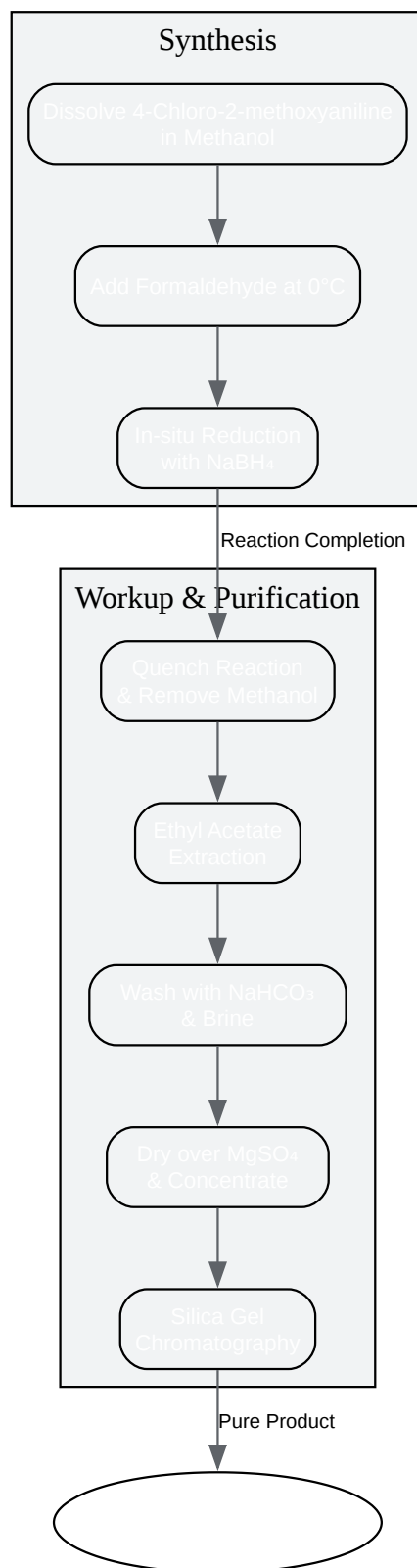
Analytical Characterization

The identity and purity of the synthesized **4-Chloro-2-methoxy-N-methylaniline** should be confirmed using standard analytical techniques.

Technique	Purpose
¹ H and ¹³ C NMR	Structural confirmation and purity assessment.
Mass Spectrometry (MS)	Confirmation of molecular weight and fragmentation pattern.
HPLC/GC-MS	Determination of purity and identification of any impurities.
Infrared (IR) Spectroscopy	Identification of functional groups.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-Chloro-2-methoxy-N-methylaniline**.



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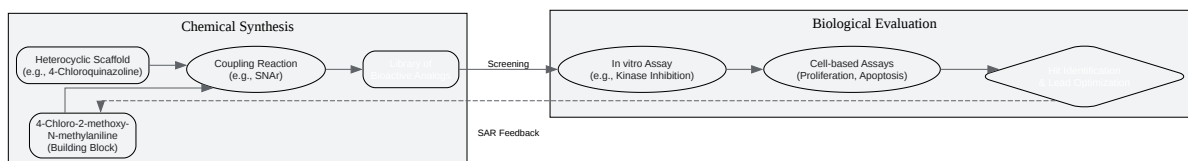
General Synthesis and Purification Workflow.

Application in Drug Discovery

Substituted anilines are a class of privileged scaffolds in medicinal chemistry, frequently utilized as starting materials for the synthesis of kinase inhibitors. The chloro and methoxy groups on the aniline ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, influencing its binding affinity and pharmacokinetic profile.

While direct involvement of **4-Chloro-2-methoxy-N-methylaniline** in a specific signaling pathway is not prominently documented, its structural motifs are relevant to the development of targeted therapeutics. For instance, N-methylanilines are key components in the synthesis of 4-anilinoquinazolines, a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.

The general workflow for utilizing a compound like **4-Chloro-2-methoxy-N-methylaniline** in a drug discovery program is depicted below.



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Logical Workflow in Fragment-Based Drug Discovery.

This workflow illustrates how **4-Chloro-2-methoxy-N-methylaniline** can serve as a key building block in the synthesis of a library of potential drug candidates. These compounds are then subjected to a cascade of biological assays to identify lead compounds for further

development. The structure-activity relationship (SAR) data obtained from these screens can then inform the design and synthesis of more potent and selective analogs.

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References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [4-Chloro-2-methoxy-N-methylaniline molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328584#4-chloro-2-methoxy-n-methylaniline-molecular-weight-and-formula]

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